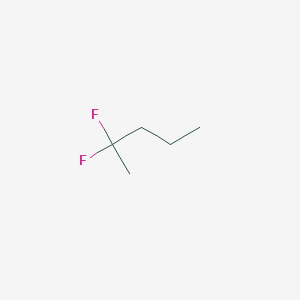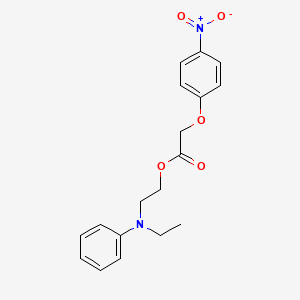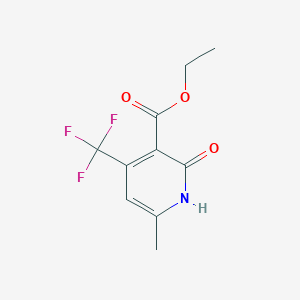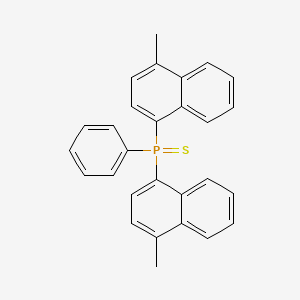
Bis(4-methylnaphthalen-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-methylnaphthalen-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane is an organophosphorus compound known for its unique chemical structure and properties. This compound features a phosphane core bonded to two 4-methylnaphthalen-1-yl groups and a phenyl group, with a sulfanylidene substituent. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methylnaphthalen-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of chlorophosphines with Grignard reagents. The process begins with the preparation of the Grignard reagent from 4-methylnaphthalene and magnesium in anhydrous ether. This reagent is then reacted with chlorophosphine to form the desired phosphane compound. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Bis(4-methylnaphthalen-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl and naphthyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and organometallic reagents are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphane derivatives.
Scientific Research Applications
Bis(4-methylnaphthalen-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane is used in a wide range of scientific research applications, including:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of bis(4-methylnaphthalen-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The compound’s unique structure allows it to interact with specific molecular targets and pathways, enhancing its reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Bis(4-methylnaphthalen-1-yl)(phenyl)phosphane: Lacks the sulfanylidene substituent.
Bis(4-methylnaphthalen-1-yl)(phenyl)phosphane oxide: Contains an oxygen atom instead of sulfur.
Bis(4-methylnaphthalen-1-yl)(phenyl)phosphane sulfide: Similar structure but different substituents.
Uniqueness
Bis(4-methylnaphthalen-1-yl)(phenyl)sulfanylidene-lambda~5~-phosphane is unique due to its sulfanylidene substituent, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific ligand characteristics and catalytic activity .
Properties
CAS No. |
3135-72-6 |
|---|---|
Molecular Formula |
C28H23PS |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
bis(4-methylnaphthalen-1-yl)-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C28H23PS/c1-20-16-18-27(25-14-8-6-12-23(20)25)29(30,22-10-4-3-5-11-22)28-19-17-21(2)24-13-7-9-15-26(24)28/h3-19H,1-2H3 |
InChI Key |
UKMYDZCXEVWEGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)P(=S)(C3=CC=CC=C3)C4=CC=C(C5=CC=CC=C54)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



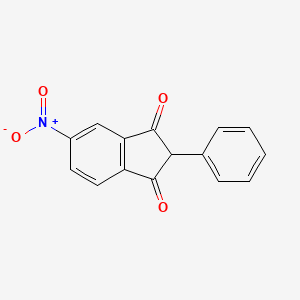


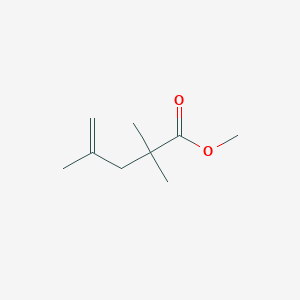
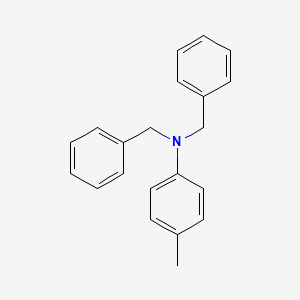


![Dibenzo[c,m]pentaphene](/img/structure/B14743688.png)
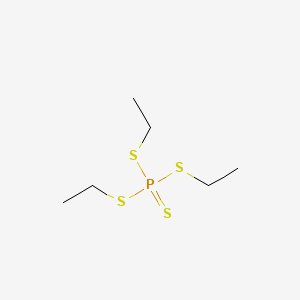
![[Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate](/img/structure/B14743703.png)
